molecular formula C52H80F3N13O14 B12426722 Hemopressin(human, mouse) (TFA)

Hemopressin(human, mouse) (TFA)

Cat. No.: B12426722
M. Wt: 1168.3 g/mol
InChI Key: DNARUOVIRGIROR-KXKZAZQTSA-N
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Description

Hemopressin (human, mouse) (TFA) is a nonapeptide derived from the α1-chain of hemoglobin. Initially isolated from rat brain homogenates, it is an orally active, selective inverse agonist of CB1 cannabinoid receptors. Hemopressin (human, mouse) (TFA) demonstrates antinociceptive effects in inflammatory pain models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemopressin (human, mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Hemopressin (human, mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Hemopressin (human, mouse) (TFA) primarily undergoes hydrolysis and enzymatic degradation. It is metabolized in vivo and in vitro by endopeptidase 24.15, neurolysin, and angiotensin-converting enzyme (ACE) .

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Enzymatic Degradation: Enzymes such as endopeptidase 24.15, neurolysin, and ACE.

Major Products Formed: The major products formed from these reactions are smaller peptide fragments and amino acids .

Scientific Research Applications

Hemopressin (human, mouse) (TFA) has a wide range of scientific research applications:

Mechanism of Action

Hemopressin (human, mouse) (TFA) exerts its effects by acting as an inverse agonist at CB1 cannabinoid receptors. It inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. The peptide also causes hypotension in anesthetized rats and reduces mechanical hyperalgesia in chronic constriction injury (CCI) models .

Properties

Molecular Formula

C52H80F3N13O14

Molecular Weight

1168.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H79N13O12.C2HF3O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;3-2(4,5)1(6)7/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1

InChI Key

DNARUOVIRGIROR-KXKZAZQTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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